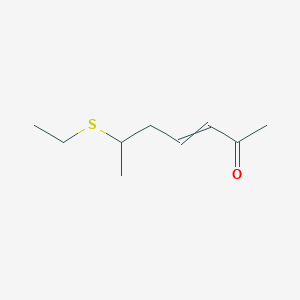

6-Ethylthio-3-hepten-2-one

Description

Contextualizing 6-Ethylthio-3-hepten-2-one as a Crucial Synthetic Intermediate

In the landscape of organic chemistry, 6-Ethylthio-3-hepten-2-one serves as a pivotal intermediate, primarily recognized for its role in the synthesis of agrochemicals. chemicalbook.com The presence of both an α,β-unsaturated ketone and an ethylthio group provides multiple reaction sites, allowing for a range of chemical manipulations. evitachem.com Its most prominent application is as a key precursor in the industrial production of the post-emergence herbicide, Clethodim. google.com

The synthesis of 6-Ethylthio-3-hepten-2-one itself has been a subject of optimization to improve yield and environmental compatibility. A common and efficient method involves the condensation reaction of acetone (B3395972) and 3-ethylthio butyraldehyde (B50154). google.com Various catalytic systems have been explored to facilitate this transformation, including nitrogen-containing base catalysts which allow for a one-pot reaction with high efficiency and the potential for catalyst recycling. google.com Another documented synthetic route is the reaction of 3,5-heptadien-2-one with ethanethiol (B150549). chemicalbook.com

Below is a table summarizing different catalytic approaches for the synthesis of 6-Ethylthio-3-hepten-2-one from 3-ethylthio butyraldehyde and acetone, as detailed in patent literature.

| Catalyst | Reaction Temperature (°C) | Yield (%) | Reference |

| 1% Sodium Hydroxide (B78521) | 65 | 85.9 | google.com |

| Sodium Hydroxide | High (Boiling) | 63 | google.com |

| Sodium Carbonate | High (Boiling) | 93 | google.com |

| Nitrogen-Containing Base | 30 | High | google.com |

These synthetic advancements underscore the industrial importance of 6-Ethylthio-3-hepten-2-one, driving research towards more economical and sustainable production methods.

Overview of its Significance in Specialized Organic Transformations

The chemical reactivity of 6-Ethylthio-3-hepten-2-one makes it a versatile substrate for various specialized organic transformations. The α,β-unsaturated ketone functionality is a classic Michael acceptor, allowing for conjugate addition reactions with a variety of nucleophiles. This reactivity is fundamental to its use in constructing more complex molecular frameworks.

Its principal significance lies in its role as a building block for heterocyclic compounds, most notably in the synthesis of the cyclohexenone core of Clethodim. google.com In this process, 6-Ethylthio-3-hepten-2-one undergoes a cyclization reaction with diethyl malonate in the presence of a base like sodium methoxide. google.com This transformation highlights the utility of the compound in constructing complex ring systems that are central to the biological activity of the final product.

The research into the synthesis of 6-Ethylthio-3-hepten-2-one and its subsequent conversion to the Clethodim intermediate demonstrates a clear example of how this compound is a linchpin in a multi-step industrial synthesis. The following table outlines a key transformation of 6-Ethylthio-3-hepten-2-one in the synthesis of a Clethodim intermediate.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 6-Ethylthio-3-hepten-2-one | Diethyl Malonate | Sodium Methoxide | Toluene (B28343) | Compound A (Clethodim Intermediate) | google.com |

Beyond this major application, the compound is a subject of interest in the broader field of organosulfur chemistry. evitachem.com The ethylthio group can influence the reactivity of the molecule and can be a handle for further functionalization, although detailed academic studies on a wide range of its other applications are not as extensively documented as its role in herbicide synthesis.

Historical and Contemporary Synthetic Pathways to 6-Ethylthio-3-hepten-2-one

The synthesis of 6-Ethylthio-3-hepten-2-one is primarily achieved through two distinct and effective chemical strategies: the conjugate addition of thiols to unsaturated ketones and the aldol (B89426) condensation involving aldehydes that contain a thioether group.

Synthesis via Conjugate Addition of Thiols to α,β,γ,δ-Unsaturated Ketones

One prominent method for synthesizing 6-Ethylthio-3-hepten-2-one is through the conjugate addition, or Michael addition, of ethanethiol to hepta-3,5-dien-2-one, which is an α,β,γ,δ-unsaturated ketone. This type of reaction is a key strategy for forming carbon-sulfur bonds. semanticscholar.org In this specific synthesis, the thiol adds across the conjugated system of the dienone. While α,β,γ,δ-unsaturated ketones offer two potential sites for Michael addition (1,4- and 1,6-addition), the reaction with ethanethiol is directed to form the desired product. nih.gov

A documented large-scale synthesis involves reacting hepta-3,5-dien-2-one with ethanethiol in the presence of a catalytic amount of triethylamine. chemicalbook.com The reaction proceeds by first mixing the dienone and the catalyst, followed by the controlled addition of ethanethiol at an elevated temperature of 55-65°C. chemicalbook.com This pathway is notable for its high efficiency, achieving a molar yield of 92.34% after purification. chemicalbook.com The direct addition of the thiol to the unsaturated ketone backbone represents a highly atom-economical approach, as all atoms of the reactants are incorporated into the final product. acs.org

Aldol Condensation Routes Involving Thioether-Containing Aldehydes and Acetone

A widely utilized alternative for preparing 6-Ethylthio-3-hepten-2-one involves the aldol condensation of 3-ethylthio butyraldehyde with acetone. google.com This cross-aldol condensation is a classic carbon-carbon bond-forming reaction. thieme.com In this process, acetone acts as the enolate precursor, which then attacks the carbonyl group of 3-ethylthio butyraldehyde. The resulting aldol addition product, 6-ethylthio-4-hydroxy-2-heptanone (B14147890), is subsequently dehydrated under the reaction conditions to yield the final α,β-unsaturated ketone, 6-Ethylthio-3-hepten-2-one. google.comgoogleapis.com

This synthetic route is advantageous because it starts with relatively simple and inexpensive raw materials. google.comgoogleapis.com The reaction can be effectively catalyzed by both alkali solutions and nitrogen-containing bases, allowing for flexibility in process design. google.com

Evaluation of Catalytic Systems in 6-Ethylthio-3-hepten-2-one Synthesis (e.g., Nitrogen-Containing Bases, Alkali Solutions)

The choice of catalyst is critical in the synthesis of 6-Ethylthio-3-hepten-2-one, significantly influencing reaction efficiency, conditions, and yield. Both alkali solutions and organic bases have been systematically evaluated.

In the aldol condensation route, traditional alkali catalysts such as sodium hydroxide (NaOH) and sodium carbonate (Na₂CO₃) are effective. However, these catalysts often require high reaction temperatures to achieve good yields. For instance, using a 1% sodium hydroxide solution as a catalyst requires a temperature of 65°C to achieve a yield of 85.9%. google.com Another report indicated a yield of only 63% with sodium hydroxide, which increased to 93% when sodium carbonate was used, though this required the reaction to be in a boiling state. google.com

More recent innovations have focused on the use of nitrogen-containing base catalysts, such as pyridine, piperidine, and pyrrole. google.com These catalysts have been shown to facilitate the reaction under much milder conditions, including at room temperature. google.com The ability to conduct the synthesis at lower temperatures while achieving high yields represents a significant process improvement, reducing energy consumption and potentially minimizing side reactions. google.com For the conjugate addition pathway, a tertiary amine base, triethylamine, is used effectively to catalyze the addition of ethanethiol to the dienone. chemicalbook.com

| Catalyst | Reported Yield | Reaction Temperature | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | 85.9% | 65°C | google.com |

| Sodium Hydroxide (NaOH) | 63% | Boiling | google.com |

| Sodium Carbonate (Na₂CO₃) | 93% | Boiling | google.com |

| Nitrogen-Containing Bases (e.g., Pyridine, Piperidine) | High Yield (unspecified %) | Room Temperature | google.com |

Optimization of Reaction Conditions for Yield and Purity of 6-Ethylthio-3-hepten-2-one

Optimizing reaction parameters such as temperature, reaction time, and the order of reagent addition is crucial for maximizing the yield and purity of the final product.

For the aldol condensation pathway, temperature control is paramount. When using alkali catalysts like sodium hydroxide, lower temperatures can drastically reduce the yield of the desired product. For example, the yield drops to 56.7% at 45°C and is only 12.8% at 25°C. google.com At very low temperatures (e.g., 15°C), the reaction favors the formation of the intermediate aldol addition product, 6-ethylthio-4-hydroxy-2-heptanone, rather than the dehydrated final product. google.com In contrast, nitrogen-containing base catalysts enable high-yield preparation at lower temperatures, even at room temperature. google.com The optimized procedure also involves fully mixing acetone and the catalyst before slowly adding 3-ethylthio butyraldehyde to the mixture, which favors the forward reaction. google.com

In the conjugate addition synthesis, the temperature is controlled between 55-65°C during the addition of ethanethiol, and the reaction is maintained at this temperature for 3 hours to ensure completion. chemicalbook.com Purification is achieved through a workup procedure involving washing with water and dilute hydrochloric acid, followed by removal of the solvent to obtain a product with a purity of 97.1%. chemicalbook.com

| Reaction Temperature | Product Yield | Reference |

|---|---|---|

| 65°C | 85.9% | google.com |

| 45°C | 56.7% | google.com |

| 25°C | 12.8% | google.com |

| 15°C | Low (Main product is 6-ethylthio-4-hydroxy-2-heptanone) | google.com |

Green Chemistry Principles in 6-Ethylthio-3-hepten-2-one Production

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are highly relevant to the synthesis of 6-Ethylthio-3-hepten-2-one. sigmaaldrich.comnih.gov Key principles include maximizing atom economy and preventing waste generation. acs.orgmsu.edu

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials into the final product. sigmaaldrich.com

The synthesis via conjugate addition of hepta-3,5-dien-2-one and ethanethiol is an excellent example of high atom economy. As an addition reaction, it theoretically has 100% atom economy, as there are no atoms lost as byproducts in the main reaction step. acs.org

Structure

3D Structure

Properties

CAS No. |

81008-52-8 |

|---|---|

Molecular Formula |

C9H16OS |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

(E)-6-ethylsulfanylhept-3-en-2-one |

InChI |

InChI=1S/C9H16OS/c1-4-11-9(3)7-5-6-8(2)10/h5-6,9H,4,7H2,1-3H3/b6-5+ |

InChI Key |

WZHZGZNRMBGZCR-AATRIKPKSA-N |

Isomeric SMILES |

CCSC(C)C/C=C/C(=O)C |

Canonical SMILES |

CCSC(C)CC=CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethylthio 3 Hepten 2 One

Development of Recyclable Catalytic Systems for 6-Ethylthio-3-hepten-2-one Formation

The pursuit of green and economically viable chemical processes has driven research into the development of recyclable catalytic systems for the synthesis of 6-Ethylthio-3-hepten-2-one. google.com A notable advancement in this area involves a one-pot reaction that utilizes nitrogen-containing base catalysts for the condensation of acetone (B3395972) and 3-ethylthio butyraldehyde (B50154). google.com This approach is designed to be simple, generate no byproducts, and allow for the recovery and reuse of the catalyst, aligning with the principles of green chemistry. google.com

The core of this methodology is the use of specific nitrogen-containing bases that effectively catalyze the reaction under mild conditions. google.com This is a significant improvement over traditional methods that often require higher temperatures and may produce substantial inorganic salt wastewater. google.com For instance, synthesis using sodium hydroxide (B78521) as a catalyst requires temperatures around 65 °C to achieve high yields, whereas the recyclable nitrogen-based catalysts can facilitate the reaction at temperatures below 50 °C, including at room temperature. google.com

A key feature of this system is the ability to recover the catalyst from the reaction mixture through reduced pressure distillation. google.com This recyclability significantly lowers operational costs and minimizes the environmental impact of the synthesis. google.com The research has identified several effective catalysts, which can be used individually or in combination to optimize the reaction yield and conditions. google.com

The table below summarizes the types of recyclable catalysts developed for this process.

Table 1: Recyclable Nitrogen-Containing Base Catalysts

| Catalyst Category | Specific Examples | Key Features |

|---|---|---|

| Primary Amines | Monomethylamine, Monoethylamine, Monopropylamine | Effective nitrogen-containing base catalysts. google.com |

| Secondary Amines | Dimethylamine, Diethylamine, Di-n-propylamine, Diisopropylamine | Often preferred for the reaction. google.com Can be used as a primary catalyst in combined systems. google.com |

| Tertiary Amines | Trimethylamine, Triethylamine | Part of the broader group of effective catalysts. google.com |

| Heterocyclic Amines | Pyridine, Piperidine, Pyrrole | Can be used alone or as a secondary catalyst in combined systems to enhance performance. google.com |

This development represents a more sustainable and efficient route for the industrial production of 6-Ethylthio-3-hepten-2-one, addressing both economic and environmental concerns associated with chemical manufacturing. google.com

Chemical Reactivity and Mechanistic Pathways of 6 Ethylthio 3 Hepten 2 One

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Ketone Moiety of 6-Ethylthio-3-hepten-2-one

The α,β-unsaturated ketone structure in 6-Ethylthio-3-hepten-2-one features two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4) of the double bond. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) nucleophilic attacks. pressbooks.pubopenstax.orgyoutube.com

Nucleophilic Addition:

The Michael addition, a classic example of 1,4-addition, involves the addition of a stabilized carbanion (like an enolate from a β-dicarbonyl compound) to the α,β-unsaturated ketone. pressbooks.pubtamu.edu For 6-Ethylthio-3-hepten-2-one, this would lead to the formation of a new carbon-carbon bond at the C-4 position. Organocuprate reagents (Gilman reagents) are also well-known for selectively performing 1,4-additions to α,β-unsaturated ketones. pressbooks.pubopenstax.org

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Reaction Pathway | Product Type |

|---|---|---|

| Strong, "Hard" Nucleophiles (e.g., R-Li, RMgX) | 1,2-Addition (Direct Addition) | Allylic Alcohol |

| Weak, "Soft" Nucleophiles (e.g., R₂CuLi, Thiols, Amines, Enolates) | 1,4-Addition (Conjugate Addition) | Saturated Ketone |

Electrophilic Addition:

Electrophilic additions to the carbon-carbon double bond of α,β-unsaturated ketones are generally less common than nucleophilic additions due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack. However, reactions with strong electrophiles can occur. For instance, halogenation (e.g., with Br₂) can proceed, often yielding a mixture of products. The presence of the sulfur atom in the thioether linkage could potentially compete for the electrophile, leading to the formation of sulfonium (B1226848) salts.

Cyclization Reactions Involving 6-Ethylthio-3-hepten-2-one as a Precursor

The bifunctional nature of 6-Ethylthio-3-hepten-2-one makes it a valuable precursor for the synthesis of various cyclic structures. These reactions can involve either the α,β-unsaturated ketone system or both functional groups participating in a concerted or stepwise manner.

While 6-Ethylthio-3-hepten-2-one itself is a dienophile, not a diene, it can participate in intermolecular cycloaddition reactions like the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org As a dienophile, its reactivity is enhanced by the electron-withdrawing carbonyl group. masterorganicchemistry.com It can react with electron-rich dienes to form substituted cyclohexene (B86901) rings. For instance, a reaction with 1,3-butadiene (B125203) would yield a cyclohexene derivative with both the acetyl and the 1-(ethylthio)propyl substituents.

In related systems, where the thioether-containing side chain is modified to include a diene moiety, intramolecular Diels-Alder reactions can occur. These reactions are powerful tools for constructing complex bicyclic and polycyclic systems in a single step with high stereocontrol. Similarly, hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also possible. For example, α,β-unsaturated ketones can react with enol ethers in a hetero-Diels-Alder fashion to produce dihydropyran rings. wikipedia.org

Transformations of the Thioether Linkage in 6-Ethylthio-3-hepten-2-one

The thioether linkage in 6-Ethylthio-3-hepten-2-one is susceptible to several chemical transformations, most notably oxidation and C-S bond cleavage.

Oxidation:

The sulfur atom of the thioether can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation can be achieved using a variety of oxidizing agents. Mild oxidants, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂), typically yield the corresponding sulfoxide. The use of stronger oxidizing agents, like two or more equivalents of H₂O₂ or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the sulfone.

Table 2: Oxidation Products of 6-Ethylthio-3-hepten-2-one

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| NaIO₄ or 1 eq. H₂O₂ | Mild | 6-(Ethylsulfinyl)-3-hepten-2-one |

These oxidation products, particularly the sulfoxides, are valuable synthetic intermediates, for example, in rearrangement reactions (see Section 3.4).

Carbon-Sulfur Bond Cleavage:

The C-S bond in thioethers can be cleaved under various conditions. Reductive cleavage can be accomplished using dissolving metal reductions (e.g., Na in liquid NH₃) or with reagents like Raney nickel. This would result in the formation of hept-3-en-2-one. Alternatively, selective C(sp³)–S bond cleavage can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which can lead to the formation of disulfides or other functionalized products depending on the reaction conditions. organic-chemistry.orgmdpi.com

Rearrangement Processes and Their Impact on the Structure of 6-Ethylthio-3-hepten-2-one Derivatives

Derivatives of 6-Ethylthio-3-hepten-2-one can undergo synthetically useful rearrangement reactions, particularly those involving the oxidized thioether functionality.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org The sulfoxide derivative of 6-Ethylthio-3-hepten-2-one, namely 6-(ethylsulfinyl)-3-hepten-2-one, can undergo this rearrangement. The reaction is typically initiated by an acylating agent, such as acetic anhydride. The process involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile (in this case, acetate). nih.gov This results in the formation of an α-acyloxy thioether. Subsequent hydrolysis of this product can lead to the formation of a ketone at the C-6 position, effectively transforming the original thioether-bearing carbon into a carbonyl group. This rearrangement provides a pathway to 1,4-dicarbonyl compounds from the sulfoxide derivatives. wikipedia.orgnih.gov

In related systems, rhodium-catalyzed reactions of β-(methylthio)-α,β-unsaturated ketones with 1-sulfonyl-1,2,3-triazoles can proceed via the formation of a sulfur ylide, followed by a nih.govmasterorganicchemistry.com-sigmatropic rearrangement. nih.gov While this specific reaction may not be directly applicable to 6-Ethylthio-3-hepten-2-one without modification, it highlights the potential for rearrangement pathways involving the sulfur atom in structurally similar compounds.

Stereochemical Investigations of 6 Ethylthio 3 Hepten 2 One

Geometric Isomerism (E/Z) of the Carbon-Carbon Double Bond in 6-Ethylthio-3-hepten-2-one

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises in 6-Ethylthio-3-hepten-2-one due to the restricted rotation around the carbon-carbon double bond located between the C3 and C4 positions. chemguide.co.uk This double bond means that the substituents attached to these carbons can be arranged in different spatial orientations, leading to distinct stereoisomers.

The designation of these isomers as E (entgegen, German for opposite) or Z (zusammen, German for together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 6-Ethylthio-3-hepten-2-one, the substituents on the double bond are:

At the C3 position: An acetyl group (-COCH₃) and a hydrogen atom (-H).

At the C4 position: A 2-(ethylthio)propyl group (-CH₂(CH(S-CH₂CH₃))CH₃) and a hydrogen atom (-H).

According to CIP rules, higher atomic numbers of the atoms directly attached to the double bond carbons are given higher priority.

At C3, the carbon of the acetyl group has priority over the hydrogen atom.

At C4, the carbon of the alkyl chain has priority over the hydrogen atom.

The configuration is then assigned based on the relative positions of these high-priority groups. If they are on the same side of the double bond, the isomer is Z. If they are on opposite sides, the isomer is E. The predominant and more stable isomer for 6-Ethylthio-3-hepten-2-one is the E isomer, as indicated by its IUPAC name, (E)-6-ethylsulfanylhept-3-en-2-one. nih.gov This preference is common for α,β-unsaturated ketones where the trans (or E) arrangement minimizes steric hindrance between the larger substituent groups.

Table 1: Cahn-Ingold-Prelog Priority Assignments for 6-Ethylthio-3-hepten-2-one

| Carbon Atom | Attached Groups | Priority |

|---|---|---|

| C3 | -COCH₃ | High |

| -H | Low | |

| C4 | -CH₂CH(SEt)CH₃ | High |

| -H | Low |

| Resulting Isomer | High priority groups on opposite sides | (E)-isomer |

Chiral Center Analysis and Enantiomeric Considerations in 6-Ethylthio-3-hepten-2-one

Beyond geometric isomerism, 6-Ethylthio-3-hepten-2-one also possesses a stereocenter, which is a carbon atom attached to four different substituent groups. This gives rise to chirality and the existence of enantiomers (non-superimposable mirror images).

The chiral center in this molecule is the carbon atom at the C6 position. This carbon is bonded to:

A hydrogen atom (-H)

A methyl group (-CH₃)

An ethylthio group (-S-CH₂CH₃)

A -CH₂-CH=CH-C(=O)CH₃ group

Due to this chiral center, 6-Ethylthio-3-hepten-2-one can exist as two enantiomers, designated as (R) and (S) based on the spatial arrangement of the four different groups around the C6 carbon, again determined by the CIP priority rules.

The presence of both a stereocenter and a site of geometric isomerism means that the compound can exist as a set of diastereomers. For the more stable (E)-geometric isomer, there are two possible enantiomers:

(E, 6R)-6-Ethylthio-3-hepten-2-one

(E, 6S)-6-Ethylthio-3-hepten-2-one

Similarly, the less stable (Z)-geometric isomer would also have a corresponding pair of enantiomers. Therefore, a total of four stereoisomers are possible for this compound.

Diastereoselective and Enantioselective Synthesis Approaches for 6-Ethylthio-3-hepten-2-one Analogues

One patented method involves the reaction of acetone (B3395972) and 3-ethylthio butyraldehyde (B50154) using a nitrogen-containing base catalyst. google.com This approach is noted for its high yield and environmentally friendly conditions. google.com However, the stereochemical outcome is often not the primary focus. The reaction proceeds through a 6-ethylthio-4-hydroxy-2-heptanone (B14147890) intermediate; the subsequent dehydration step to form the double bond typically favors the more thermodynamically stable (E)-isomer. google.com

For analogues of this compound, enantioselective synthesis can be achieved using chiral catalysts. For instance, the sulfa-Michael addition of thiols to α,β-unsaturated systems—a reaction class relevant to the synthesis of 6-Ethylthio-3-hepten-2-one from hepta-3,5-dien-2-one and ethanethiol (B150549)—can be rendered enantioselective. chemicalbook.comnih.gov The use of chiral bifunctional catalysts, such as those derived from cinchona alkaloids, has proven effective in controlling the stereochemistry of the newly formed carbon-sulfur bond and adjacent stereocenters in similar Michael additions. nih.gov Such strategies could be adapted to produce specific enantiomers of 6-Ethylthio-3-hepten-2-one or its analogues with high enantiomeric excess. nih.gov

Table 2: Potential Stereoselective Synthesis Strategies for Thioether Analogues

| Strategy | Description | Potential Outcome |

|---|---|---|

| Chiral Base Catalysis | Use of a chiral base in the aldol (B89426) condensation between acetone and 3-ethylthio butyraldehyde. | Enantioselective formation of the C6 stereocenter in the hydroxy intermediate. |

| Organocatalytic Michael Addition | Addition of ethanethiol to a dienone precursor using a chiral organocatalyst (e.g., cinchona-based squaramide). | Enantioselective formation of the C-S bond at the C6 position. |

Conformational Analysis and its Influence on Reactivity and Stereoselectivity in Related Compounds

The three-dimensional shape, or conformation, of 6-Ethylthio-3-hepten-2-one is determined by the rotation around its single bonds. The molecule's flexibility, particularly around the C4-C5 and C5-C6 bonds, influences its reactivity and the stereochemical outcome of its reactions.

Conformational studies on related acyclic compounds containing both sulfur and oxygen atoms show that intramolecular interactions, such as dipole-dipole interactions and steric hindrance, play a significant role in determining the most stable conformations. researchgate.net For instance, in compounds with a gauche relationship between a sulfur function and a hydroxyl group, stabilization can occur through polar interactions. researchgate.net

In 6-Ethylthio-3-hepten-2-one, the preferred conformations around the C5-C6 bond will position the bulky ethylthio group to minimize steric clashes with the rest of the carbon chain. The orientation of the lone pairs on the sulfur atom can also influence the electronic environment and reactivity of nearby functional groups. This conformational preference is critical in stereoselective reactions where a reagent approaches the molecule. The accessibility of the enone system or the C6 stereocenter is dictated by the molecule's transient shape. A preferred conformation can shield one face of the molecule, leading a reagent to attack from the less hindered face, thereby resulting in a specific diastereomer or enantiomer. This principle is fundamental in designing stereoselective syntheses. researchgate.net

Advanced Spectroscopic Characterization for 6 Ethylthio 3 Hepten 2 One Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for determining the precise arrangement of atoms and their connectivity within the molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a complete picture of the proton and carbon environments.

The ¹H NMR spectrum provides information on the electronic environment and number of different types of protons, while the ¹³C NMR spectrum reveals the same for the carbon skeleton. The chemical shifts are indicative of the functional groups and their relative positions. For 6-Ethylthio-3-hepten-2-one, the expected chemical shifts are influenced by the α,β-unsaturated ketone system and the ethylthio group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Ethylthio-3-hepten-2-one

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 (CH₃) | ~2.2 | ~27 |

| 2 (C=O) | - | ~198 |

| 3 (=CH) | ~6.1 | ~130 |

| 4 (=CH) | ~6.8 | ~145 |

| 5 (CH₂) | ~2.5 | ~35 |

| 6 (CH) | ~3.1 | ~45 |

| 7 (CH₃) | ~1.3 | ~15 |

| 8 (S-CH₂) | ~2.6 | ~26 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 6-Ethylthio-3-hepten-2-one, key correlations would be observed between the protons on C3 and C4 (validating the vinyl group), C4 and C5, C5 and C6, and C6 and C7. Additionally, the ethyl group protons would show a clear correlation between the methylene (B1212753) (C8) and methyl (C9) protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that bears protons by correlating the ¹H and ¹³C signals for each C-H bond. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. youtube.com Key HMBC correlations would include:

The methyl protons at C1 correlating to the carbonyl carbon at C2 and the vinyl carbon at C3.

The vinyl proton at C3 correlating to C1, C2, and C5.

The methylene protons of the ethyl group (C8) correlating to the C6 carbon, confirming the attachment point of the ethylthio group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

In EI-MS, the molecule is ionized and fragmented by a high-energy electron beam. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For 6-Ethylthio-3-hepten-2-one, several predictable fragmentation pathways exist. Alpha-cleavage adjacent to the carbonyl group is a common pathway for ketones. youtube.com Cleavage of the carbon-sulfur bond is also a characteristic fragmentation for thioethers.

Table 2: Predicted EI-MS Fragmentation Ions for 6-Ethylthio-3-hepten-2-one

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 172 | [C₉H₁₆OS]⁺ | Molecular Ion (M⁺) |

| 157 | [M - CH₃]⁺ | Alpha-cleavage, loss of C1 methyl group |

| 143 | [M - C₂H₅]⁺ | Loss of the ethyl group from the thioether |

| 111 | [M - SC₂H₅]⁺ | Cleavage of the C-S bond, loss of the ethylthio radical |

| 61 | [C₂H₅S]⁺ | Ethylthio cation from C-S bond cleavage |

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with very high precision. This allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental composition and molecular formula of the compound with high confidence. researchgate.net For 6-Ethylthio-3-hepten-2-one, the theoretical exact mass is 172.09218630 Da, corresponding to the molecular formula C₉H₁₆OS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in 6-Ethylthio-3-hepten-2-one

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for 6-Ethylthio-3-hepten-2-one

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alkyl C-H | Stretch | 2850-2960 |

| Alkene C=C-H | Stretch | 3010-3100 |

| Ketone C=O | Stretch | ~1670 (conjugated) |

| Alkene C=C | Stretch | ~1625 |

The presence of a strong absorption band around 1670 cm⁻¹ is indicative of the conjugated ketone, while the band around 1625 cm⁻¹ confirms the carbon-carbon double bond. The various C-H stretching frequencies distinguish between sp³ and sp² hybridized carbons, and a weaker band in the 600-800 cm⁻¹ region would suggest the presence of the C-S bond.

Complementary Spectroscopic Methods for Structural Purity and Isomeric Analysis

While foundational spectroscopic techniques provide a primary blueprint of the 6-Ethylthio-3-hepten-2-one structure, a comprehensive analysis to confirm its absolute purity and distinguish between its geometric isomers necessitates the application of more advanced and complementary methods. Techniques such as hyphenated chromatography-spectroscopy, two-dimensional Nuclear Magnetic Resonance (2D NMR), and High-Resolution Mass Spectrometry (HRMS) are indispensable for unambiguous structural verification and for identifying trace impurities or isomeric variations that might otherwise remain undetected.

Hyphenated Chromatographic-Spectroscopic Techniques

The coupling of chromatographic separation with spectroscopic detection provides a powerful tool for analyzing complex mixtures, assessing purity, and isolating the spectral data of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating and identifying volatile compounds. For 6-Ethylthio-3-hepten-2-one, GC-MS can separate the primary compound from any residual starting materials, by-products, or solvents. Furthermore, it can often resolve the E and Z geometric isomers, which typically exhibit slightly different retention times. The mass spectrometer provides fragmentation patterns for each separated component, allowing for positive identification. For instance, an aldol (B89426) condensation precursor like 6-ethylthio-4-hydroxy-2-heptanone (B14147890) would be readily identified by its distinct retention time and mass spectrum. google.com

Table 1: Hypothetical GC-MS Data for Purity and Isomeric Analysis

| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| (E)-6-Ethylthio-3-hepten-2-one | 12.5 | 172 (M+), 129, 87, 73, 43 |

| (Z)-6-Ethylthio-3-hepten-2-one | 12.3 | 172 (M+), 129, 87, 73, 43 |

| 6-Ethylthio-4-hydroxy-2-heptanone (Impurity) | 13.1 | 190 (M+), 172 (M-18), 103, 87, 43 |

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating non-volatile compounds and for preparative isolation of isomers. nih.gov A reverse-phase HPLC method can effectively separate the (E) and (Z) isomers of 6-Ethylthio-3-hepten-2-one. nih.gov When coupled with a UV-Vis detector, the characteristic absorbance of the α,β-unsaturated ketone chromophore can be monitored. Each isomer, upon separation, can be collected for further analysis by other spectroscopic methods.

Table 2: Hypothetical HPLC-UV Data for Isomeric Separation

| Isomer | Hypothetical Retention Time (min) | Hypothetical UV λmax (nm) |

|---|---|---|

| (E)-6-Ethylthio-3-hepten-2-one | 15.2 | 225 |

| (Z)-6-Ethylthio-3-hepten-2-one | 14.8 | 223 |

Advanced NMR Techniques (2D NMR)

Two-dimensional NMR experiments are crucial for confirming the precise bonding framework and stereochemistry of the molecule. researchgate.netethz.ch

Correlation Spectroscopy (COSY, HSQC, HMBC): These experiments confirm the connectivity of atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy) establishes proton-proton couplings through bonds, confirming the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon to which it is directly attached.

Table 3: Key Expected HMBC Correlations for (E)-6-Ethylthio-3-hepten-2-one

| Proton(s) | Correlates to Carbon(s) | Significance |

|---|---|---|

| H1 (CH3-C=O) | C2 (C=O), C3 | Confirms methyl ketone structure |

| H4 | C2 (C=O), C3, C5, C6 | Links the double bond to the carbonyl and the aliphatic chain |

| H8 (S-CH2) | C6, C9 (CH3) | Confirms the ethylthio group and its attachment at C6 |

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): NOESY experiments detect correlations between protons that are close in space, regardless of their through-bond connectivity. libretexts.orglibretexts.org This is the definitive NMR method for assigning the geometry of the double bond. For the (E)-isomer of 6-Ethylthio-3-hepten-2-one, a NOE correlation would be expected between the vinylic proton at C4 and the methylene protons at C5, whereas such a correlation would be weak or absent in the (Z)-isomer. Conversely, in the (Z)-isomer, a stronger NOE would be anticipated between the vinylic protons at C3 and C4. unifr.ch

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a compound's mass-to-charge ratio, allowing for the determination of its elemental formula. acs.orgmeasurlabs.com This serves as a definitive confirmation of the molecular formula (C₉H₁₆OS) and is a critical check for purity. nih.gov Any deviation from the theoretical exact mass would indicate the presence of impurities or an incorrect structural assignment.

Theoretical Exact Mass for C₉H₁₆OS: 172.0922 g/mol . nih.gov

Furthermore, analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) can provide structural confirmation. acs.org Characteristic fragmentation of α,β-unsaturated ketones and thioethers can be predicted.

Table 4: Predicted Mass Fragments and Their Origins for 6-Ethylthio-3-hepten-2-one

| Fragment m/z | Possible Origin | Fragmentation Type |

|---|---|---|

| 129 | [M - C₂H₅S]⁺ | Cleavage of the C-S bond |

| 87 | [CH₃CH(SC₂H₅)]⁺ | Alpha-cleavage adjacent to the sulfur atom |

| 43 | [CH₃CO]⁺ | Alpha-cleavage adjacent to the carbonyl group |

By integrating data from these complementary methods, a complete and unambiguous profile of 6-Ethylthio-3-hepten-2-one can be established, confirming its structural integrity, assessing its chemical purity, and definitively assigning its isomeric form.

Theoretical and Computational Chemistry Studies on 6 Ethylthio 3 Hepten 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

There are no specific published studies found that detail the electronic structure or molecular orbital analysis of 6-Ethylthio-3-hepten-2-one using quantum chemical calculations. Such calculations, often employing methods like Density Functional Theory (DFT), would typically provide valuable data on:

Electron Distribution: Mapping the electron density to identify electrophilic and nucleophilic sites.

HOMO-LUMO Gap: Calculating the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and electronic excitation energies.

Molecular Orbital Surfaces: Visualizing the orbitals to understand bonding interactions and reaction pathways.

Without dedicated computational studies, these electronic properties remain speculative and must be inferred from the general behavior of analogous α,β-unsaturated ketones and thioethers.

Computational Modeling of Reaction Mechanisms and Transition States for 6-Ethylthio-3-hepten-2-one Transformations

While patents describe the synthesis of 6-Ethylthio-3-hepten-2-one, for instance, through the reaction of 3-ethylthio butyraldehyde (B50154) and acetone (B3395972), computational modeling of these or other transformations is not available. Theoretical studies in this area would typically involve:

Mapping Potential Energy Surfaces: Identifying the lowest energy pathways for a reaction.

Locating Transition States: Calculating the structure and energy of the highest point along the reaction coordinate, which governs the reaction rate.

Reaction Energetics: Determining the enthalpy and Gibbs free energy of reaction to predict spontaneity and equilibrium.

Such computational work would be invaluable for optimizing reaction conditions and understanding the formation of byproducts.

Prediction of Spectroscopic Parameters (NMR, IR, MS) for 6-Ethylthio-3-hepten-2-one

No computational studies predicting the spectroscopic parameters for 6-Ethylthio-3-hepten-2-one have been found. Although experimental spectra are used for its identification, theoretical predictions are a powerful tool for structural confirmation and spectral assignment.

NMR Spectroscopy: Computational methods can predict ¹H and ¹³C chemical shifts and coupling constants, which are crucial for assigning peaks in experimental spectra to specific atoms in the molecule.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities, helping to assign absorption bands in an IR spectrum to specific molecular vibrations (e.g., C=O stretch, C=C stretch).

Mass Spectrometry (MS): While less common, computational approaches can help predict fragmentation patterns observed in mass spectra.

A table of hypothetical data that such a study might produce is presented below for illustrative purposes.

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| ¹³C NMR Chemical Shift (C=O) | ~198 ppm |

| ¹H NMR Chemical Shift (Vinyl H) | ~6.1-6.8 ppm |

| IR Frequency (C=O Stretch) | ~1675 cm⁻¹ |

| IR Frequency (C=C Stretch) | ~1630 cm⁻¹ |

Note: The values in the table above are illustrative examples based on typical values for similar functional groups and are not the result of actual calculations on 6-Ethylthio-3-hepten-2-one.

Conformational Landscape Exploration and Energy Minimization of 6-Ethylthio-3-hepten-2-one

A detailed exploration of the conformational landscape of 6-Ethylthio-3-hepten-2-one through computational methods has not been published. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional structures (conformers). A systematic conformational search would involve:

Identifying Stable Conformers: Systematically rotating bonds to find all low-energy conformers.

Calculating Relative Energies: Determining the energy of each conformer to identify the most stable, or ground-state, conformation.

Determining Energy Barriers: Calculating the energy barriers for rotation between different conformers.

This analysis is fundamental for understanding the molecule's physical properties and how its shape influences its reactivity.

Role of 6 Ethylthio 3 Hepten 2 One in Advanced Organic Synthesis

6-Ethylthio-3-hepten-2-one as a Key Intermediate in Agrochemical Synthesis (e.g., Clethodim Pathway)

6-Ethylthio-3-hepten-2-one serves as a crucial building block in the synthesis of complex agrochemicals, most notably the post-emergence herbicide Clethodim. google.compatsnap.com Clethodim is a selective herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops. nih.govfao.org The synthesis of Clethodim is a multi-step process, and 6-Ethylthio-3-hepten-2-one is a key intermediate that forms a significant portion of the final molecular structure. nih.govchemicalbook.com

The general pathway to Clethodim involves the reaction of 6-Ethylthio-3-hepten-2-one with dimethyl malonate in the presence of a base like sodium methylate. This is followed by a series of reactions including hydrolysis, acylation with propionyl chloride, and eventual condensation with (E)-O-(3-chloro-2-propenyl)hydroxylamine to yield the final Clethodim molecule. nih.govgoogle.com The incorporation of the 6-Ethylthio-3-hepten-2-one unit is fundamental to establishing the cyclohexenone core of the herbicide after subsequent reactions.

Different synthetic routes for Clethodim have been developed, but the use of 6-Ethylthio-3-hepten-2-one as a starting intermediate remains a common and efficient strategy. google.com For instance, one method involves reacting a toluene (B28343) solution of 6-ethylthio-3-hepten-2-one with diethyl malonate and sodium methylate. google.com This initial reaction is a critical step that sets the stage for the subsequent cyclization and functionalization required to produce Clethodim.

Table 1: Key Reactions in the Clethodim Synthesis Pathway Involving 6-Ethylthio-3-hepten-2-one

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 6-Ethylthio-3-hepten-2-one, Diethyl Malonate | Sodium Methylate, Toluene, 30-40°C | Intermediate Compound (I) |

| 2 | Intermediate Compound (I) | Propionyl Chloride, 60-70°C | Intermediate Compound (II) |

| 3 | Intermediate Compound (II) | Alkaline Compound (e.g., secondary or tertiary amine), pH 6-11 | Intermediate Compound (III) |

This table illustrates the initial steps in a common synthetic route for a key Clethodim intermediate starting from 6-Ethylthio-3-hepten-2-one. google.com

Derivatization Strategies and Synthetic Utility of 6-Ethylthio-3-hepten-2-one in Creating Complex Scaffolds

The synthetic utility of 6-Ethylthio-3-hepten-2-one extends beyond its role in the Clethodim pathway, showcasing its potential in creating diverse and complex molecular scaffolds. Its structure, featuring a reactive ketone and an α,β-unsaturated system, allows for a variety of chemical modifications. These derivatization strategies enable chemists to introduce new functional groups and build intricate molecular architectures.

One of the primary derivatization strategies involves the Michael addition reaction at the β-position of the enone system. This allows for the introduction of a wide range of nucleophiles, thereby extending the carbon chain and incorporating new functionalities. Furthermore, the ketone group can be subjected to various transformations, such as reduction to an alcohol, conversion to an imine, or reaction with organometallic reagents to form tertiary alcohols.

The combination of these reactive sites makes 6-Ethylthio-3-hepten-2-one a versatile intermediate for the construction of complex heterocyclic and carbocyclic scaffolds. For example, condensation reactions with hydrazines or other bifunctional nucleophiles can lead to the formation of pyrazole (B372694) or other heterocyclic ring systems. mdpi.comresearchgate.net The ability to selectively manipulate different parts of the molecule allows for the stepwise construction of complex structures, which is a valuable strategy in medicinal chemistry and materials science for the development of novel compounds. nih.gov

Table 2: Potential Derivatization Reactions of 6-Ethylthio-3-hepten-2-one

| Reaction Type | Reagent Example | Potential Product Scaffold |

| Michael Addition | Grignard Reagents (R-MgBr) | β-Alkylated Ketone |

| Aldol (B89426) Condensation | Aldehydes/Ketones | Extended Conjugated System |

| Reductive Amination | Amine (R-NH2), NaBH3CN | Secondary or Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkene |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Substituted Pyrrole |

This table provides examples of derivatization strategies that can be applied to 6-Ethylthio-3-hepten-2-one to generate more complex molecular scaffolds.

Chemo- and Regioselective Transformations for the Introduction of the 6-Ethylthio-3-hepten-2-one Moiety

The synthesis of 6-Ethylthio-3-hepten-2-one itself involves chemo- and regioselective transformations that are crucial for obtaining the desired product with high yield and purity. One of the most common methods for its preparation is the aldol condensation of 3-ethylthio butyraldehyde (B50154) with acetone (B3395972). google.com The selectivity of this reaction is highly dependent on the choice of catalyst and reaction conditions.

For instance, the use of a nitrogen-containing base catalyst has been shown to be effective in promoting the condensation reaction, allowing it to proceed at lower temperatures with improved yields compared to traditional alkali catalysts like sodium hydroxide (B78521). google.com This approach offers a greener and more cost-effective synthesis as the catalyst can often be recycled. The reaction involves the nucleophilic attack of the enolate of acetone on the aldehyde group of 3-ethylthio butyraldehyde, followed by dehydration to form the α,β-unsaturated ketone.

Another synthetic route involves the reaction of hepta-3,5-dien-2-one with ethanethiol (B150549) in the presence of a base like triethylamine. chemicalbook.com This reaction proceeds via a Michael addition of the thiol to the conjugated diene system. The regioselectivity of this addition is critical to ensure the formation of the desired 6-ethylthio isomer. The reaction conditions are controlled to favor the 1,4-addition of the thiol to the dienone, leading to the formation of 6-Ethylthio-3-hepten-2-one. The careful selection of reagents and reaction parameters is paramount in directing these transformations to achieve the desired chemo- and regioselectivity.

Table 3: Comparison of Synthetic Routes for 6-Ethylthio-3-hepten-2-one

| Starting Materials | Catalyst/Reagents | Key Transformation | Reported Yield | Reference |

| Acetone, 3-Ethylthio Butyraldehyde | Nitrogen-Containing Base | Aldol Condensation | High | google.com |

| Acetone, 3-Ethylthio Butyraldehyde | Sodium Hydroxide | Aldol Condensation | 63-85.9% | google.com |

| Acetone, 3-Ethylthio Butyraldehyde | Sodium Carbonate | Aldol Condensation | 93% | google.com |

| Hepta-3,5-dien-2-one, Ethanethiol | Triethylamine | Michael Addition | 92.34% | chemicalbook.com |

This table summarizes and compares different chemo- and regioselective methods for the synthesis of 6-Ethylthio-3-hepten-2-one.

Advanced Analytical Methodologies for 6 Ethylthio 3 Hepten 2 One in Research Settings

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography stands as a cornerstone for the analysis of 6-Ethylthio-3-hepten-2-one, offering powerful tools for its separation from complex reaction matrices and subsequent quantification. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are extensively utilized for these purposes.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity and Reaction Monitoring

Gas chromatography is a principal technique for monitoring the synthesis of 6-Ethylthio-3-hepten-2-one and assessing its purity. Given the compound's volatility, GC provides an efficient means of separation from starting materials and byproducts. In typical research settings, a capillary GC system equipped with a flame ionization detector (FID) is employed. The choice of the stationary phase is critical for achieving optimal separation. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane phase, often provides the necessary selectivity to resolve 6-Ethylthio-3-hepten-2-one from other components in the reaction mixture.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis

| Parameter | Value |

| Column | Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen, constant flow |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) serves as a complementary and often primary technique for the quantitative analysis that informs yield calculations of subsequent synthetic steps. As an α,β-unsaturated ketone, 6-Ethylthio-3-hepten-2-one possesses a chromophore that allows for sensitive detection using an ultraviolet (UV) detector. Reversed-phase HPLC is the most common mode of separation, utilizing a C18 stationary phase.

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Reaction Monitoring

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 230 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques (GC-MS, LC-MS) for Comprehensive Profiling

For unambiguous identification of 6-Ethylthio-3-hepten-2-one and the characterization of impurities, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) provides structural information through the mass spectrum of the eluting compound. The electron ionization (EI) mass spectrum of 6-Ethylthio-3-hepten-2-one would exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for its definitive identification. This technique is particularly valuable for identifying trace-level impurities that may not be resolved or detected by GC-FID alone.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of less volatile or thermally labile impurities that may be present in the reaction mixture. While 6-Ethylthio-3-hepten-2-one is amenable to GC, LC-MS can provide a more comprehensive profile of the entire sample matrix. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used as the ionization source, depending on the polarity of the analytes of interest.

Quantitative Analysis Techniques for Research-Scale Synthesis Monitoring

Accurate quantification of 6-Ethylthio-3-hepten-2-one is crucial for determining reaction conversion, yield, and for making informed decisions in process development. Both GC and HPLC can be employed for quantitative analysis, typically using an external or internal standard method.

For quantitative analysis by GC, an internal standard—a compound with similar chemical properties and a distinct retention time—is added in a known concentration to both the calibration standards and the samples. The ratio of the peak area of 6-Ethylthio-3-hepten-2-one to the peak area of the internal standard is then used to construct a calibration curve.

Similarly, for HPLC analysis, a calibration curve is generated by injecting a series of standards of known concentrations. The peak area of 6-Ethylthio-3-hepten-2-one in the sample is then compared to the calibration curve to determine its concentration. The use of a Diode Array Detector (DAD) in HPLC allows for the verification of peak purity, ensuring that the measured peak corresponds solely to the compound of interest.

Method Validation and Quality Control in 6-Ethylthio-3-hepten-2-one Analysis

To ensure the reliability and accuracy of the analytical data, the chosen chromatographic methods must be validated. Method validation is a systematic process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters, as guided by organizations like the International Council for Harmonisation (ICH), include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.995 (for HPLC-DAD) |

| Linearity | Proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Closeness to the true value. | Recovery of 98-102% |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Robustness | Insensitivity to small changes in method parameters. | RSD of results under varied conditions ≤ 5% |

In a research setting, quality control (QC) is implemented through the regular analysis of control samples, system suitability tests before each analytical run, and adherence to standard operating procedures (SOPs). For instance, a system suitability test for an HPLC method would involve injecting a standard solution to verify parameters such as retention time, peak area, tailing factor, and theoretical plates, ensuring the chromatographic system is performing adequately before analyzing any research samples.

Emerging Research Directions and Future Challenges for 6 Ethylthio 3 Hepten 2 One Chemistry

Development of More Sustainable Synthetic Routes and Catalyst Development

The traditional synthesis of 6-Ethylthio-3-hepten-2-one often involves harsh reaction conditions, the use of strong inorganic bases, and the generation of significant waste, prompting research into more sustainable alternatives. google.com A primary method for its synthesis is the aldol (B89426) condensation reaction between 3-ethylthio butyraldehyde (B50154) and acetone (B3395972).

Early methods utilized inorganic bases like sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na₂CO₃) as catalysts. While effective to some degree, these approaches suffer from drawbacks. For instance, using sodium hydroxide can result in low yields (around 63%), while both catalysts often require high reaction temperatures to achieve desirable conversion rates. google.com A significant issue with these methods is the production of inorganic salt wastewater, which increases environmental pressure and disposal costs. google.com

A notable advancement is the development of a one-pot synthesis method that employs recyclable, nitrogen-containing organic base catalysts. google.com This approach is considered more environmentally friendly as it avoids the production of inorganic byproducts. google.com Catalysts such as pyridine, piperidine, and pyrrole, or combinations of secondary amines (like diethylamine) and pyridine, have proven effective. google.com These catalysts can facilitate the reaction at lower temperatures, even at room temperature, with high yields, representing a milder and more energy-efficient pathway. google.com Furthermore, these organic catalysts can often be recovered through distillation and reused, reducing costs and waste. google.com

Another synthetic route involves the reaction of hepta-3,5-dien-2-one with ethanethiol (B150549), catalyzed by triethylamine. This method can achieve high molar yields, demonstrating an alternative pathway for the compound's synthesis. chemicalbook.com

The focus of ongoing catalyst development is to enhance yield and selectivity under mild conditions, reduce environmental impact, and improve economic viability. The exploration of solid-supported catalysts and biocatalysis, which are prominent in green chemistry for other aldol condensations, represents a logical next step for this specific reaction. classic-castle.comsemanticscholar.org

Table 1: Comparison of Catalytic Methods for 6-Ethylthio-3-hepten-2-one Synthesis

| Catalyst | Reactants | Temperature (°C) | Yield (%) | Sustainability Aspects |

|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | 3-Ethylthio butyraldehyde, Acetone | High / Boiling | 63% | Low yield, high energy input, inorganic waste. google.com |

| Sodium Carbonate (Na₂CO₃) | 3-Ethylthio butyraldehyde, Acetone | High / Boiling | 93% | High yield but requires high energy and produces inorganic waste. google.com |

| Nitrogen-Containing Bases | 3-Ethylthio butyraldehyde, Acetone | Room Temp. to <50°C | High | Mild conditions, recyclable catalyst, no inorganic byproducts, green route. google.com |

| Triethylamine | Hepta-3,5-dien-2-one, Ethanethiol | 55-65°C | 92.3% | High yield, alternative starting materials. chemicalbook.com |

Exploration of Novel Reactivity and Functionalization Strategies

While the primary use of 6-Ethylthio-3-hepten-2-one is as a synthetic intermediate, its molecular structure contains multiple reactive sites that offer opportunities for novel functionalization. The compound is an α,β-unsaturated ketone with a thioether moiety, suggesting a rich and varied reactivity profile that remains largely unexplored.

The α,β-unsaturated ketone system is a classic Michael acceptor, susceptible to conjugate addition reactions. nih.govyoutube.com This allows for the introduction of a wide range of nucleophiles at the β-carbon position, enabling the synthesis of diverse derivatives. The carbonyl group itself can undergo standard ketone reactions, such as reduction to an alcohol, reductive amination, or addition of organometallic reagents. The thioether group can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the molecule's electronic properties and biological activity. wikipedia.org

Future research will likely focus on systematically exploring these reaction pathways. Strategies would involve reacting 6-Ethylthio-3-hepten-2-one with various nucleophiles, electrophiles, and oxidizing/reducing agents to build a library of new compounds. The interplay between the different functional groups—for example, how oxidation of the sulfur atom affects the reactivity of the conjugated system—is a key area for investigation. Such studies could lead to the discovery of new molecules with potential applications in agrochemicals, pharmaceuticals, or materials science.

High-Throughput Synthesis and Screening of 6-Ethylthio-3-hepten-2-one Derivatives

High-throughput synthesis and screening are powerful tools in modern chemical research for rapidly discovering new molecules with desired properties. To date, there is limited published research on the application of these techniques specifically to 6-Ethylthio-3-hepten-2-one derivatives. However, this represents a significant future opportunity.

The development of robust and automatable synthetic routes to modify the 6-Ethylthio-3-hepten-2-one scaffold is the first challenge. By leveraging the reactivity discussed in the previous section, parallel synthesis techniques could be employed to create large libraries of analogs. For instance, arrays of different thiols could be reacted with the precursor hepta-3,5-dien-2-one to generate diverse thioether derivatives. Similarly, various nucleophiles could be added via Michael addition to the 6-Ethylthio-3-hepten-2-one core in a parallel format.

Once synthesized, these libraries could be screened for various biological activities. Given that the parent compound is an intermediate for an herbicide, a primary focus would be screening for other agrochemical activities, such as herbicidal, fungicidal, or insecticidal properties. The diverse chemical space enabled by high-throughput synthesis could uncover derivatives with improved potency, a different spectrum of activity, or better environmental profiles. This approach accelerates the discovery process, enabling the evaluation of thousands of compounds in a fraction of the time required by traditional methods.

Advanced Computational Studies for Predictive Organic Chemistry

Computational chemistry offers powerful predictive tools that can guide and accelerate experimental research. While specific advanced computational studies on 6-Ethylthio-3-hepten-2-one are not yet widely published, the application of these methods presents a major opportunity for future research. Techniques like Density Functional Theory (DFT) are well-suited to investigate this molecule. iucr.orgscirp.org

DFT calculations can be used to model the mechanisms of the various synthetic routes. scirp.org By calculating transition state energies, researchers can better understand the factors controlling catalyst efficiency and reaction outcomes, leading to the rational design of more sustainable and effective catalysts. acs.org For example, modeling the aldol condensation with different nitrogen-containing base catalysts could reveal the specific interactions that lead to higher yields at lower temperatures.

Furthermore, computational studies can predict the reactivity and properties of novel derivatives. The reactivity of the α,β-unsaturated system and the thioether group can be analyzed by calculating molecular orbitals and charge distributions. This can help prioritize which functionalization strategies are most likely to succeed. The physicochemical properties (like solubility and stability) and potential biological activity of virtual libraries of derivatives can also be estimated. researchgate.net Predictive models for properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be used to screen derivative libraries in silico, identifying candidates with a higher probability of success before committing to their synthesis. researchgate.netresearchgate.net This predictive power can significantly reduce the time and resources required for the discovery and development of new, valuable compounds based on the 6-Ethylthio-3-hepten-2-one scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Ethylthio-3-hepten-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of 6-Ethylthio-3-hepten-2-one typically involves thioetherification of a heptenone precursor with ethyl mercaptan under controlled pH and temperature. Reaction optimization may include:

- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while inert atmospheres prevent oxidation of the thiol group.

- Yield Monitoring : Use gas chromatography (GC) or HPLC to track intermediate formation and final product purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 6-Ethylthio-3-hepten-2-one?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify the α,β-unsaturated ketone moiety (δ 5.8–6.2 ppm for olefinic protons) and ethylthio group (δ 1.2–1.4 ppm for CH₃).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection verifies purity (>98%) and distinguishes isomers .

Q. How does pH influence the stability of 6-Ethylthio-3-hepten-2-one in aqueous solutions?

- Methodological Answer : Stability studies should:

- Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C.

- Analysis : Use UV-Vis spectroscopy to monitor absorbance changes at λmax (∼250 nm) over 72 hours.

- Degradation Products : LC-MS identifies hydrolyzed byproducts (e.g., heptenone derivatives). Acidic conditions (pH < 4) typically accelerate thioether cleavage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict the reactivity of 6-Ethylthio-3-hepten-2-one in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Optimize the compound’s geometry using B3LYP/6-31G(d) basis sets to calculate electrophilicity indices at the α,β-unsaturated carbonyl.

- Experimental Validation : Compare computational predictions with kinetic data from Michael addition reactions (e.g., with amines or thiols).

- Contradiction Resolution : Discrepancies between theory and experiment may arise from solvent effects not modeled in simulations .

Q. How should researchers address discrepancies in reported bioactivity data for 6-Ethylthio-3-hepten-2-one across studies?

- Methodological Answer :

- Data Triangulation : Replicate assays (e.g., enzyme inhibition) under identical conditions (pH, temperature, substrate concentration).

- Purity Verification : Re-analyze historical samples via HPLC to rule out batch variability.

- Contextual Factors : Control for cell line specificity (e.g., HEK293 vs. HeLa) and assay interference from thiol-reactive reagents .

Q. What strategies enable enantioselective synthesis of 6-Ethylthio-3-hepten-2-one, and how can enantiomers be separated?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) during thioetherification to induce stereochemistry.

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with simulated data .

Q. What mechanistic pathways explain the photodegradation of 6-Ethylthio-3-hepten-2-one under UV light?

- Methodological Answer :

- Experimental Setup : Expose the compound to UV-C (254 nm) in quartz cuvettes and sample at intervals.

- Trapping Intermediates : Use spin-trapping agents (e.g., TEMPO) with ESR spectroscopy to detect radical species.

- Pathway Proposal : Photoinduced homolytic cleavage of the C–S bond generates thiyl radicals, which recombine to form disulfides .

Q. How can structure-activity relationship (SAR) studies clarify the role of the ethylthio group in the compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace the ethylthio group with methylthio, phenylthio, or hydroxyl groups.

- Biological Assays : Test analogs for activity against target enzymes (e.g., cytochrome P450 isoforms) to correlate substituent effects.

- Statistical Analysis : Use multivariate regression to quantify contributions of electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.